N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a benzo[b]thiophene moiety and a thiadiazole moiety . Benzo[b]thiophene is a heterocyclic compound with a five-membered ring containing a sulfur atom . Thiadiazole is another heterocyclic compound with a five-membered ring containing two nitrogen atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[b]thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its benzo[b]thiophene and thiadiazole moieties, as well as the other functional groups present . The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Benzo[b]thiophene and thiadiazole moieties can participate in various chemical reactions, including coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, benzo[b]thiophene is soluble in most organic solvents but insoluble in water .Scientific Research Applications
Antimicrobial Activity
The compound’s structure includes a benzo[b]thiophene ring, which has been investigated for its antimicrobial potential. Researchers synthesized 3-halobenzo[b]thiophenes and evaluated their antimicrobial activities using the broth microdilution susceptibility method . Notably, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast. These findings suggest that this compound could be explored further as an antimicrobial agent.
Serotoninergic Receptor Affinity
Thiophene derivatives have attracted interest due to their potential as biologically active compounds. In particular, the compound’s structure may influence its interaction with serotoninergic receptors. Investigating its affinity on serotoninergic 5-HT1A receptors using radioligand binding assays could provide valuable insights . Such studies could shed light on its potential as a therapeutic agent affecting neurotransmitter pathways.
Drug-Like Properties
In silico analysis of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. The compound’s ADME properties were assessed, and those with the lowest MIC values exhibited excellent drug-like properties, adhering to Lipinski, Veber, and Muegge filters . These favorable properties enhance its potential as a drug candidate.
Conjugation Studies
Considering its piperazine ring, co-incubation studies with trapping agents (such as glutathione or N-acetylcysteine) and NADPH could reveal potential conjugates. Investigating its interactions with liver microsomes (RLM and HLM) may provide insights into its metabolism and potential bioactivation . Such studies contribute to understanding its safety profile.
Biological Effects
Thiophene-based analogs play a vital role in medicinal chemistry. Researchers have explored their diverse biological effects, including antitumor, anti-inflammatory, and antioxidant activities . Investigating this compound’s specific effects could uncover novel therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds with a benzo[b]thiophen-2-yl structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
Similar compounds have been shown to interact with 5-ht1a serotonin receptors . The interaction with these receptors could lead to changes in the neurotransmitter serotonin’s activity, which could potentially influence mood and other physiological functions .
Biochemical Pathways
Given the potential interaction with 5-ht1a serotonin receptors , it can be inferred that the compound may influence serotonin signaling pathways. These pathways play a significant role in various physiological functions and psychiatric disorders such as depression and anxiety .
Result of Action
If the compound does indeed interact with 5-ht1a serotonin receptors , it could potentially influence the activity of serotonin, a neurotransmitter implicated in various physiological functions and psychiatric disorders .
Future Directions
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-9(16-15(19)14-10(2)17-18-21-14)7-11-8-20-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSVSXKZFFNRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
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